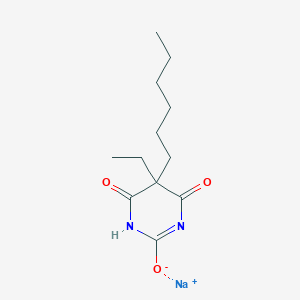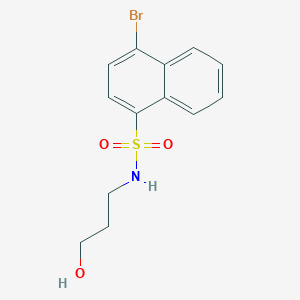![molecular formula C19H14N2O6S B229794 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is a chemical compound with potential applications in scientific research. This compound is also known as AMBS or 2-HO-5-AMBS. It is a sulfonamide derivative and has been found to exhibit promising biological activities such as anti-inflammatory, antitumor, and antibacterial properties.
Mécanisme D'action
The exact mechanism of action of 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can have a protective effect against oxidative stress and inflammation. It can also inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, its synthesis method is well-established, making it relatively easy to obtain.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid. One area of research is the development of new drugs based on this compound. Its potential anti-inflammatory, antitumor, and antibacterial activities make it a promising candidate for drug development.
Another area of research is the elucidation of its mechanism of action. Understanding how this compound exerts its biological activities can provide insights into the development of new drugs and therapies.
Finally, more studies are needed to explore the potential applications of this compound in other research areas such as neurodegenerative diseases and cardiovascular diseases. Overall, 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is a promising compound with potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is a multi-step process. The first step involves the synthesis of 1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonamide, which is then reacted with 2-hydroxy-5-aminobenzoic acid to form the final product. The detailed synthesis procedure has been reported in the literature.
Applications De Recherche Scientifique
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-inflammatory activity. Studies have shown that AMBS can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the antitumor activity of AMBS. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. This makes it a potential candidate for the development of anticancer drugs.
AMBS has also been studied for its antibacterial activity. Studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This makes it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C19H14N2O6S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-hydroxy-5-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H14N2O6S/c1-21-14-6-8-16(11-3-2-4-12(17(11)14)18(21)23)28(26,27)20-10-5-7-15(22)13(9-10)19(24)25/h2-9,20,22H,1H3,(H,24,25) |
Clé InChI |
DDWCKPWDWRYYLJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
